Cimicifugic acid A

Description

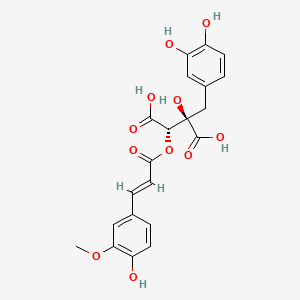

Structure

2D Structure

3D Structure

Properties

CAS No. |

205114-65-4 |

|---|---|

Molecular Formula |

C21H20O11 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid |

InChI |

InChI=1S/C21H20O11/c1-31-16-9-11(2-6-14(16)23)4-7-17(25)32-18(19(26)27)21(30,20(28)29)10-12-3-5-13(22)15(24)8-12/h2-9,18,22-24,30H,10H2,1H3,(H,26,27)(H,28,29)/b7-4+/t18-,21-/m1/s1 |

InChI Key |

LIJMMUDJSMCVDJ-ZHBFVYIWSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |

Synonyms |

cimicifugic acid cimicifugic acid A cimicifugic acid B cimicifugic acid C cimicifugic acid D cimicifugic acid Gst cimicifugic aicd E |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity

Distribution of Cimicifugic Acid A in Actaea and Related Plant Species

This compound, a phenolic compound, is found in a variety of plant species, most notably within the genus Actaea (formerly Cimicifuga). Its presence and concentration can vary significantly between species and even within different parts of the same plant.

Prevalence in Actaea racemosa (Black Cohosh) and Other Actaea/Cimicifuga Species

Actaea racemosa, commonly known as black cohosh, is a well-known source of this compound. nih.govneist.res.inencyclopedia.pub This plant, native to North America, has a long history of use in traditional medicine. nih.govencyclopedia.pub Phytochemical analyses have confirmed the presence of this compound in the rhizomes and roots of A. racemosa. nih.govneist.res.inencyclopedia.pub

Beyond A. racemosa, this compound has been identified in several other species within the Actaea genus. These include Actaea pachypoda, Actaea podocarpa, and Actaea rubra. nih.gov A comparative study of four American Actaea species revealed that while fukinolic acid is the most abundant polyphenol in A. racemosa and A. pachypoda, this compound is a major constituent in A. podocarpa. nih.gov In A. pachypoda, this compound, along with fukinolic acid, constitutes a significant portion of the total polyphenols. nih.gov Similarly, in A. podocarpa, cimicifugic acids A and E make up the vast majority of the polyphenolic content. nih.gov

The presence of this compound has also been reported in various Asian Cimicifuga species, which are now often classified under Actaea. These include Cimicifuga heracleifolia, Cimicifuga dahurica, and Cimicifuga simplex. biocrick.comacs.orgsigmaaldrich.comkuleuven.be

| Species | Common Name | Presence of this compound | Notes |

|---|---|---|---|

| Actaea racemosa | Black Cohosh | Present | Also contains a variety of other cimicifugic acids and fukinolic acid. nih.govencyclopedia.pub |

| Actaea pachypoda | White Baneberry | Present | One of two major polyphenols, alongside fukinolic acid. nih.gov |

| Actaea podocarpa | - | Present | One of two major polyphenols, alongside cimicifugic acid E. nih.gov |

| Actaea rubra | Red Baneberry | Present | Contains a similar chemical profile to A. racemosa but with different ratios of polyphenols. nih.gov |

| Cimicifuga heracleifolia | - | Present | Identified as an active compound against certain viruses. sigmaaldrich.comkuleuven.be |

| Cimicifuga dahurica | - | Present | Found in "Cimicifugae Rhizoma". acs.org |

| Cimicifuga simplex | - | Present | Source of new fukinolic acid analogues. acs.org |

Identification in Petasites japonicus

This compound is not exclusive to the Actaea genus. It has also been identified in Petasites japonicus, commonly known as butterbur. researchgate.netnih.gov This plant, belonging to the Asteraceae family, is native to Japan and has been used in traditional folk medicine. mdpi.comnih.gov The initial discovery of a related compound, fukinolic acid, was in fact from P. japonicus. nih.gov Subsequent research has confirmed the presence of various cimicifugic acids, including cimicifugic acid D, in the leaves of this plant. mdpi.comnih.govresearchgate.net

Localization within Plant Tissues (e.g., Rhizomes, Roots, Aerial Parts)

The distribution of this compound within the plant is not uniform. In Actaea racemosa, the highest concentrations are typically found in the underground parts, specifically the rhizomes and roots. nih.govneist.res.inencyclopedia.pubmdpi.com These parts are the most commonly used in herbal preparations. nih.govencyclopedia.pub

Research has also explored the presence of cimicifugic acids in the aerial parts of some Cimicifuga species. For instance, a study on Cimicifuga simplex and Cimicifuga japonica led to the isolation of new fukinolic acid analogues from their aerial parts. biocrick.comacs.org While the primary focus for A. racemosa has been on the rhizomes, the aerial parts, including stems, leaves, flowers, and fruits, also contain a complex mixture of phytochemicals. mdpi.com

Identification and Characterization of this compound Analogues

This compound is part of a larger family of structurally related compounds known as cimicifugic acids and fukinolic acid derivatives.

Range of Cimicifugic Acids (A-N and Fukinolic Acid Derivatives)

The family of cimicifugic acids is extensive, with numerous analogues having been identified. These are often designated with letters (A through N) based on their order of discovery, not their structural similarities. researchgate.net In addition to cimicifugic acids A, B, D, E, and F found in Actaea racemosa, other analogues such as cimicifugic acids K, L, M, and N have been isolated from species like Cimicifuga simplex and Cimicifuga japonica. encyclopedia.pubbiocrick.comacs.org

Fukinolic acid is a closely related compound and is considered a foundational structure in this class of molecules. nih.gov Many of the cimicifugic acids are, in fact, derivatives of fukinolic acid or the structurally similar fukiic acid. biocrick.comacs.org For example, seven new fukiic acid derivatives were isolated from a mixture of Cimicifuga dahurica and C. heracleifolia. acs.org

Structural Relationships Among Analogues

The structural core of cimicifugic acids and fukinolic acid involves a hydroxycinnamic acid moiety esterified to a benzyltartaric acid derivative. researchgate.net The diversity within this family of compounds arises from variations in the specific hydroxycinnamic acid (such as caffeic acid, ferulic acid, or isoferulic acid) and substitutions on the benzyltartaric acid core. researchgate.net

Isolation and Purification Methodologies for Cimicifugic Acid a

Extraction Strategies from Botanical Sources

The initial step in obtaining Cimicifugic acid A involves its extraction from the raw plant material, typically the rhizomes. bvsalud.orgnih.gov The choice of solvent and extraction methodology is critical for maximizing the yield and minimizing the co-extraction of undesirable compounds.

Solvent-Based Extraction Techniques

Various organic solvents are employed to extract this compound and related phenolic compounds from Cimicifuga species. The selection of the solvent system is pivotal and influences the efficiency and selectivity of the extraction process.

Commonly used solvents include:

Methanol (B129727): Methanol is frequently used for the exhaustive extraction of dried and milled rhizomes of Cimicifuga racemosa. nih.gov In some protocols, a 50% ethanolic extract is further partitioned with ethyl acetate (B1210297) to enrich the phenolic compounds. thieme-connect.com

Ethanol (B145695): A 70% ethanol solution has been utilized for heat-reflux extraction of Cimicifugae Rhizoma. mdpi.com Another study employed a 70% ethanol extraction for the rhizomes of Cimicifuga dahurica. bvsalud.org

Acetone (B3395972): An 80% acetone solution has been used to extract fukiic acid derivatives, including this compound, from a medicinal mixture of Cimicifuga dahurica and C. heracleifolia. chemfaces.com

Ethyl Acetate: This solvent is often used in liquid-liquid partitioning to separate compounds based on their polarity. For instance, a crude methanol extract can be reconstituted in water and then partitioned with ethyl acetate to concentrate the phenolic components. nih.gov In another method, a 50% ethanolic extract was acidified and then extracted with ethyl acetate to enrich phenolic esters. thieme-connect.com

The following table summarizes various solvent systems used in the extraction of this compound and related compounds:

| Botanical Source | Solvent System | Extraction Method | Reference |

| Cimicifuga racemosa | Methanol | Exhaustive extraction at room temperature | nih.gov |

| Cimicifuga racemosa | 50% Ethanol, then Ethyl Acetate | Partitioning | thieme-connect.com |

| Cimicifugae Rhizoma | 70% Ethanol | Heat-reflux extraction | mdpi.com |

| Cimicifuga dahurica | 70% Ethanol | Heating reflux | bvsalud.org |

| Cimicifuga dahurica & C. heracleifolia | 80% Acetone | Not specified | chemfaces.com |

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a powerful strategy to isolate bioactive compounds, including this compound, from complex plant extracts. This method involves a stepwise separation of the extract, with each resulting fraction being tested for a specific biological activity. The active fractions are then subjected to further purification until a pure, active compound is isolated.

For example, a bioassay-guided fractionation of a methanolic extract of Cimicifuga racemosa was conducted to identify compounds with antioxidant activity. ucy.ac.cy The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay was used to monitor the antioxidant potential of the fractions, leading to the isolation of several active compounds, including this compound. ucy.ac.cy

In another study focusing on serotonergic activity, a 5-HT7 receptor binding assay guided the fractionation of a Cimicifuga racemosa extract. nih.govthieme-connect.com While this compound was isolated during this process, it was found to have weak activity in this specific assay. nih.govresearchgate.net This highlights that the choice of bioassay is crucial and determines which compounds are ultimately isolated. A study on antiviral compounds from Cimicifuga heracleifolia also utilized bioassay-guided purification to identify this compound as an inhibitor of enterovirus A71 replication. sigmaaldrich.comcore.ac.uk

Advanced Chromatographic Separation Techniques

Following initial extraction and fractionation, various chromatographic techniques are essential for the purification of this compound. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Column Chromatography Applications for Fractionation

Open column chromatography is a fundamental technique used for the initial separation of crude extracts. Different stationary phases are employed to achieve fractionation.

Sephadex LH-20: This size-exclusion chromatography medium is used to separate compounds based on their molecular size. It has been employed to fractionate ethyl acetate extracts of Cimicifuga racemosa. thieme-connect.com

Amberlite XAD-2: This non-polar adsorbent resin is effective for fractionating aqueous extracts. The water partition of a methanol extract from C. racemosa was subjected to column chromatography on Amberlite XAD-2, eluting with water and then methanol. nih.gov

Silica (B1680970) Gel and ODS: In a comprehensive separation of phenolic acids from Cimicifuga dahurica, a combination of macroporous resin, silica gel, and ODS (octadecylsilane) column chromatography was utilized. bvsalud.org

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and purity assessment of this compound. Preparative HPLC is used for isolation, while analytical HPLC is used to determine the purity of the isolated compound.

Several studies have detailed HPLC methods for the separation of this compound. nih.govresearchgate.net A common approach involves using a reversed-phase C18 column with a gradient elution system. nih.govresearchgate.net For instance, crude this compound has been purified by preparative C18 HPLC using a linear gradient of methanol in 0.1% aqueous acetic acid. nih.gov Further purification was achieved with an isocratic system of 0.1% aqueous acetic acid and acetonitrile. nih.gov

The following table details an example of an HPLC method used for the analysis of this compound and related compounds:

| Parameter | Condition | Reference |

| Column | Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5.0 μm) | mdpi.com |

| Mobile Phase | A: 0.1% formic acid in water; B: acetonitrile | mdpi.com |

| Gradient | 90–65% A (0–50 min), 65–0% A (50–55 min), 100% B (55–65 min), 90% A (65–75 min) | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | 320 nm | mdpi.com |

| Column Temperature | 40 °C | mdpi.com |

Counter-Current Chromatography (CCC) and Centrifugal Partitioning Chromatography (CPC)

Counter-Current Chromatography (CCC) and its high-speed version, Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that offer advantages such as the elimination of irreversible adsorption onto a solid support and high sample recovery. acs.org These techniques are particularly well-suited for the separation of natural products.

CPC has been successfully applied to the separation of acidic compounds from Cimicifuga racemosa. nih.gov A two-step CPC method was developed, which included a pH-zone-refining CPC (pHZR-CPC) step. This technique is particularly effective for separating acidic compounds like this compound from basic constituents they may associate with in the extract. nih.govresearchgate.net The pHZR-CPC method utilizes a gradient of pH to facilitate the separation. nih.gov

In one study, a methanol-soluble fraction of a C. racemosa extract was subjected to CPC using a solvent system of ethyl acetate-butanol-water (1:4:5). nih.gov The separation was monitored at 354 nm. nih.gov This demonstrates the utility of CPC in the challenging purification of Cimicifugic acids.

pH Zone Refinement CPC for Acid/Base Complex Dissociation

A significant challenge in the isolation of cimicifugic acids is their association with strongly basic alkaloids, such as cimipronidines, within the plant extract. nih.govnih.gov To overcome this, a specialized liquid-liquid chromatography method known as pH-zone refinement centrifugal partition chromatography (pHZR-CPC) has been successfully developed and applied. nih.govresearchgate.net This technique is particularly effective as it facilitates the dissociation of these acid/base complexes, allowing for the separation of the acidic compounds from their basic counterparts. nih.govscience.gov

In a typical application for isolating cimicifugic acids from a Cimicifuga racemosa extract, a two-step CPC process is employed. nih.govnih.gov The first step utilizes the pHZR-CPC method. The process involves a two-phase solvent system, where the stationary phase is acidified, for instance with trifluoroacetic acid (TFA), and the mobile phase is made basic with a substance like aqueous ammonia (B1221849). nih.gov

Detailed pHZR-CPC Parameters for Cimicifugic Acid Separation:

| Parameter | Value/Description |

|---|---|

| Technique | pH-Zone Refinement Centrifugal Partition Chromatography (pHZR-CPC) |

| Solvent System | Water/Butanol/Ethyl Acetate (5:4:1 v/v/v) researchgate.net |

| Stationary Phase Modifier | 0.1% (v/v) Trifluoroacetic acid (TFA) nih.gov |

| Mobile Phase Modifier | 0.3% (v/v) of 28% aqueous ammonia solution nih.gov |

| Elution Mode | Head to Tail |

| Flow-rate | 4 mL/min nih.gov |

| Rotational Speed | 1200 rpm nih.gov |

| Detection | UV at 254 nm and 354 nm nih.gov |

During the pHZR-CPC process, the sample is injected and the mobile phase is pumped through the column. This creates a pH gradient within the column, which elutes fractions from acidic (around pH 1.5) to basic (around pH 9.5). nih.gov The fractions containing the cimicifugic acids are identified by monitoring their pH, Thin Layer Chromatography (TLC), and UV profiles. nih.gov These collected fractions are then often subjected to a second CPC step, without the pH gradient, to further purify the target compounds. nih.govresearchgate.net

Spectroscopic Verification of Isolated this compound

Following isolation, the structural identity and purity of this compound are confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose. nih.govthieme-connect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like COSY, HSQC, and HMBC, are used for complete structural elucidation. nih.govthieme-connect.com Chemical shifts are typically reported in parts per million (ppm) relative to an internal standard such as tetramethylsilane (B1202638) (TMS). nih.gov

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, which are consistent with published literature. thieme-connect.com

¹H-NMR Data for this compound (in Methanol-d₄)

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-2 | 5.30 | d |

| H-7 | 7.64 | d |

| H-8 | 6.39 | d |

| H-2' | 7.10 | d |

| H-5' | 6.81 | d |

| H-6' | 6.99 | dd |

| H-2'' | 6.80 | d |

| H-5'' | 6.70 | d |

| H-6'' | 6.56 | dd |

¹³C-NMR Data for this compound (in Methanol-d₄)

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-1 | 172.0 |

| C-2 | 76.5 |

| C-3 | 78.1 |

| C-4 | 174.4 |

| C-7 | 146.9 |

| C-8 | 115.3 |

| C-9 | 168.4 |

| C-1' | 127.9 |

| C-2' | 115.1 |

| C-3' | 148.8 |

| C-4' | 146.0 |

| C-5' | 116.5 |

| C-6' | 122.9 |

| C-1'' | 130.4 |

| C-2'' | 116.2 |

| C-3'' | 145.5 |

| C-4'' | 145.9 |

| C-5'' | 117.5 |

| C-6'' | 121.8 |

| C-7'' | 39.5 |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HR-MS, LC-MS/MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. Techniques such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed. rhhz.netchemfaces.com LC-MS/MS analysis allows for the detection and tentative identification of cimicifugic acids in complex mixtures based on their retention times, molecular weights, and characteristic fragmentation patterns. chemfaces.com

For this compound (C₂₁H₂₀O₁₁), high-resolution mass spectrometry (HR-MS) provides an accurate mass measurement, confirming its molecular formula. nih.govacs.org Analysis is often carried out in both positive and negative ionization modes.

LC-MS/MS Fragmentation Data for this compound nih.gov

| Parameter | Negative Ion Mode ([M-H]⁻) | Positive Ion Mode ([M+H]⁺) |

|---|---|---|

| Precursor m/z | 447.094 | 449.108 |

| Instrument | Maxis II HD Q-TOF Bruker | Maxis II HD Q-TOF Bruker |

| Ionization | ESI | ESI |

| Top 5 Fragment Peaks (m/z) | 181.0513, 253.0336, 191.0355, 165.0565, 134.0365 | 287.0550, 303.0508, 288.0572, 145.0256, 304.0513 |

In negative ion mode, a characteristic fragment ion at m/z 191 is observed, which corresponds to the caffeic acid moiety, a building block of many cimicifugic acids. rhhz.net

Biosynthetic Pathways of Cimicifugic Acids

Elucidation of Precursor Molecules and Intermediates

The biosynthesis of cimicifugic acids involves the convergence of several metabolic pathways to provide the necessary precursor molecules. The core structure of these compounds consists of a hydroxycinnamic acid part esterified to a benzyltartaric acid derivative, specifically piscidic acid or fukiic acid. scispace.comebi.ac.uk

The hydroxycinnamic acid portions, such as ferulic acid in the case of Cimicifugic acid A, are derived from the general phenylpropanoid pathway. atamanchemicals.comunl.edu This well-established pathway begins with the amino acid phenylalanine. unl.edu

The benzyltartaric acid moiety, piscidic acid, is believed to be formed through the condensation of a phenylpropane unit with acetyl-CoA or a related compound. tandfonline.com Isotopic labeling studies have provided evidence for this, showing the incorporation of tyrosine and acetate (B1210297) into the fukiic acid portion of fukinolic acid, a closely related compound. tandfonline.comnih.gov Specifically, tyrosine is a precursor to the p-hydroxyphenylpyruvic acid intermediate, which then combines with an acetyl group. tandfonline.com

Key precursor molecules and intermediates in the biosynthesis of the core structures of cimicifugic acids are summarized below:

| Precursor/Intermediate | Role in Biosynthesis |

| Phenylalanine | Precursor for the hydroxycinnamic acid moiety via the phenylpropanoid pathway. unl.edu |

| Tyrosine | Precursor for the benzyltartaric acid moiety (piscidic acid/fukiic acid). tandfonline.comnih.gov |

| Acetyl-CoA | Condenses with a phenylpropane unit to form the tartaric acid backbone. tandfonline.com |

| Hydroxycinnamoyl-CoA thioesters | Activated forms of hydroxycinnamic acids that act as donor substrates in the final esterification step. scispace.comuniprot.org |

| Piscidic acid | The acceptor substrate that is esterified with a hydroxycinnamoyl-CoA. scispace.comuniprot.org |

| p-Hydroxyphenylpyruvic acid | An intermediate derived from tyrosine in the formation of the benzyltartaric acid moiety. tandfonline.com |

| 4-Hydroxyphenyllactic acid | The reduced product of 4-hydroxyphenylpyruvic acid, catalyzed by hydroxy(phenyl)pyruvic acid reductase. nih.govresearcher.life |

Enzymatic Steps in Cimicifugic Acid Formation

The final steps in the biosynthesis of cimicifugic acids are catalyzed by a series of specific enzymes that assemble the precursor molecules into the final complex esters.

Role of Hydroxycinnamoyltransferase (Cimicifugic Acid Synthase)

A key enzyme in the formation of cimicifugic acids is a hydroxycinnamoyltransferase, which has been named cimicifugic acid synthase (CAS). scispace.comresearchgate.net This enzyme belongs to the BAHD family of acyltransferases. scispace.comatamanchemicals.com Research on Actaea racemosa led to the identification and characterization of a specific hydroxycinnamoyl-CoA:piscidic acid hydroxycinnamoyltransferase (ArHPT1). scispace.comnih.gov This enzyme catalyzes the transfer of a hydroxycinnamic acid moiety from a hydroxycinnamoyl-CoA thioester to the acceptor substrate, piscidic acid. researchgate.netscispace.comresearchgate.net

The enzyme exhibits specificity for its substrates. While it can utilize several hydroxycinnamoyl-CoA donors, including p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA, it shows a high degree of specificity for piscidic acid as the acceptor. scispace.comuniprot.org

Involvement of Piscidic Acid as an Acceptor Substrate

Piscidic acid serves as the crucial acceptor molecule in the final esterification step of cimicifugic acid biosynthesis. scispace.comuniprot.org The cimicifugic acid synthase (ArHPT1) specifically recognizes and binds to piscidic acid, facilitating the transfer of the hydroxycinnamoyl group. scispace.comebi.ac.uk While over 30 other potential acceptor substrates were tested, only piscidic acid and possibly fukiic acid were accepted by the enzyme. scispace.comebi.ac.uk The apparent Km value for piscidic acid was determined to be 32.3 µM, indicating a strong affinity of the enzyme for this substrate. scispace.comnih.gov

Contributions of Hydroxy(phenyl)pyruvic Acid Reductase

Recent research has shed light on another important enzyme in the biosynthetic pathway: hydroxy(phenyl)pyruvic acid reductase (ArH(P)PR). nih.govresearchgate.net This enzyme was isolated from Actaea racemosa and is believed to be involved in the formation of the benzyltartaric acid moiety. researchgate.netnih.gov

ArH(P)PR catalyzes the NAD(P)H-dependent reduction of 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid. nih.govresearchgate.net This reaction is a key step in the formation of the piscidic acid backbone. Interestingly, this enzyme also shows activity in reducing β-hydroxypyruvic acid to glyceric acid, suggesting a dual role in both cimicifugic acid biosynthesis and photorespiration. researchgate.netnih.gov The enzyme prefers NADPH as a cosubstrate and has optimal activity at a pH of 7.5 and a temperature of 38 °C. nih.govresearchgate.net

Investigation of Metabolic Flux and Regulation in Plant Systems

The production of cimicifugic acids is not uniform throughout the plant. Studies in Actaea racemosa have shown that while the gene for hydroxycinnamoyltransferase (cimicifugic acid synthase) is highly expressed in the roots and rhizomes, the concentration of cimicifugic acids is actually higher in the leaves and flowers. scispace.comuniprot.org This suggests that either the biosynthesis occurs in the roots with subsequent transport to other parts of the plant, or there are different regulatory mechanisms controlling gene expression and metabolite accumulation in various tissues.

Isotopic Labeling Studies in Biosynthesis Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules in a biosynthetic pathway. wikipedia.org This method has been instrumental in elucidating the origins of the carbon skeleton of cimicifugic acids and related compounds. nih.gov

Chemical Synthesis and Derivatization

Total Synthesis Approaches for Cimicifugic Acid A and Related Stereoisomers

The total synthesis of cimicifugic acids is a challenging endeavor due to the presence of multiple stereocenters. Researchers have developed stereoselective methods to construct the core structures of these molecules, often using chiral building blocks derived from natural sources.

Stereoselective Synthesis of (+)-Piscidic Acid

Piscidic acid is a key structural component of several cimicifugic acids, including this compound. A stereoselective synthesis of (+)-piscidic acid has been achieved, providing a crucial intermediate for the synthesis of more complex cimicifugic acids. researchgate.netunl.pt One approach involves the alkylation of the lithium enolate of (2S,3S,5S,6S)-dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dithiocarboxylate with 4-benzyloxybenzyl bromide. researchgate.net This reaction stereoselectively creates two new stereogenic centers with the carboxylate groups in a cis relationship. researchgate.net Subsequent hydrolytic deprotection of the resulting intermediate yields the natural product (+)-piscidic acid. researchgate.net Another strategy starts from D-tartaric acid, a readily available chiral building block. unl.pt The lithium enolate of a dithioester derived from D-tartaric acid undergoes stereoselective alkylation with 4-methoxybenzyl bromide, which is a key step in a concise synthesis of 4′-O-methylpiscidic acid dimethyl ester. unl.pt

Stereoselective Synthesis of Cimicifugic Acid L as a Model

The synthesis of Cimicifugic acid L, which features a piscidic acid moiety esterified with 3,4-dimethoxycinnamic acid, has served as a model for the total synthesis of other cimicifugic acids. unl.pt Following the synthesis of the piscidic acid core, the next step is the installation of the cinnamic acid ester at the secondary hydroxyl group. researchgate.net This is followed by selective deprotection to yield Cimicifugic acid L. researchgate.net This synthetic route has the potential to be adapted for the synthesis of other cimicifugic acids by using different aryl alkylating agents and substituted cinnamoyl chlorides. unl.pt

Synthetic Routes to Analogues and Modified Structures

The synthesis of analogues and modified structures of this compound is crucial for understanding how different parts of the molecule contribute to its activity.

Esterification Reactions to Form Cinnamate Derivatives

Esterification is a key reaction for creating the diverse range of cimicifugic acids found in nature. These compounds are esters of either fukiic acid or piscidic acid with various hydroxycinnamic acids. nih.gov For example, cimicifugic acids A and B are esters of fukiic acid with ferulic acid and isoferulic acid, respectively. nih.gov Similarly, cimicifugic acids E and F are esters of piscidic acid with the same hydroxycinnamic acids. nih.gov Synthetic strategies often involve the esterification of the appropriate acid moiety with a cinnamoyl chloride derivative. researchgate.net

Investigation of cis/trans Isomerism in Synthesized Compounds

Hydroxycinnamic acids can exist as both cis and trans isomers, which can influence the biological activity of the resulting cimicifugic acid derivatives. atamanchemicals.comlibretexts.org While the trans isomer is generally more abundant in nature, cis isomers have also been identified. unl.ptatamanchemicals.com During the synthesis of Cimicifugic acid L, a mixture of trans and cis isomers was obtained in a 3:1 ratio. unl.pt This observation suggests that while the trans isomer is more stable, the energy difference between the two isomers is not substantial. unl.pt The potential for a stabilizing hydrogen bond between the phenolic hydroxyl group and the methoxy (B1213986) group on the cinnamic acid moiety in both isomers may contribute to this observation. unl.pt

Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for identifying the key structural features responsible for the biological effects of cimicifugic acids. These studies involve systematically modifying the molecule and evaluating the impact on its activity.

For instance, studies on the inhibition of human neutrophil elastase have provided insights into the SAR of cimicifugic acids. It has been observed that cimicifugic acids A and B, which are derived from fukiic acid and possess an aromatic ortho-dihydroxy group, are more potent inhibitors than cimicifugic acid F, which is derived from piscidic acid and lacks this catechol structure. ingentaconnect.com This suggests that the ortho-dihydroxy group is a critical feature for optimal binding to the active site of the enzyme. ingentaconnect.com The entire structure of these molecules, not just the individual components like caffeic or ferulic acid, appears to be necessary for their potent inhibitory activities. researchgate.net

The synthesis of various analogues allows for the systematic exploration of these structural requirements. By varying the hydroxybutanedioic acid core (piscidic acid vs. fukiic acid) and the hydroxycinnamoyl moiety, researchers can probe the importance of different functional groups and their spatial arrangement. researchgate.net

Preclinical Biological Activities and Mechanistic Investigations

Antioxidant and Free Radical Scavenging Properties

Cimicifugic acid A, found in plants of the Actaea (formerly Cimicifuga) species, has been identified as a potent antioxidant. mdpi.comresearchgate.net Its ability to counteract oxidative stress is a key aspect of its biological profile.

This compound's antioxidant activity stems from its capacity to scavenge reactive oxygen species (ROS). nih.gov Extracts of Cimicifuga racemosa, containing this compound, have been shown to effectively scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals. nih.govchemfaces.com This scavenging activity is crucial in mitigating the cellular damage caused by ROS. The mechanism is believed to involve the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. nih.govresearchgate.net

Research has demonstrated that methanolic extracts of Cimicifuga racemosa, which contain this compound, can protect against DNA damage induced by oxidative stressors. nih.gov In cellular models, these extracts showed a dose-dependent decrease in single-strand DNA breaks and oxidized bases caused by menadione, a quinone that generates reactive oxygen species. nih.govchemfaces.com This protective effect underscores the compound's potential to maintain genomic integrity in the face of oxidative challenges. nih.govchemfaces.com

The antioxidant efficacy of this compound and related phenolic compounds is closely tied to their chemical structure. nih.gov The presence of a catechol ring (an o-dihydroxyl aromatic ring) in its structure is a significant contributor to its high radical scavenging activity. nih.gov Studies comparing various derivatives have shown that the number and position of hydroxyl groups on the aromatic rings are important determinants of antioxidant capacity. mdpi.comnih.gov For instance, fukiic acid ester derivatives, which include this compound, exhibit higher radical scavenging activity than piscidic acid ester derivatives and caffeic acid derivatives due to the additional catechol ring. nih.gov

The order of radical scavenging activity in the DPPH assay for fukiic acid ester derivatives is as follows: fukinolic acid > this compound > cimicifugic acid B. nih.gov This hierarchy highlights the specific structural features that enhance antioxidant potential.

Protection Against Oxidative DNA Damage in Cellular Models

Anti-inflammatory and Immunomodulatory Effects

This compound also exhibits notable anti-inflammatory and immunomodulatory properties, which have been investigated in various in vitro systems. rhhz.netresearchgate.net

One of the key anti-inflammatory mechanisms of this compound is its ability to inhibit neutrophil elastase. thieme-connect.comnih.govresearchgate.net This enzyme is released by neutrophils during inflammation and contributes to the degradation of the extracellular matrix. thieme-connect.com this compound has been shown to inhibit neutrophil elastase in a dose-dependent manner. chemfaces.comthieme-connect.comnih.govresearchgate.net

The following table presents the half-maximal inhibitory concentration (IC50) values for neutrophil elastase inhibition by this compound and related compounds isolated from Cimicifuga racemosa:

| Compound | IC50 (µmol/L) |

| This compound | 2.2 chemfaces.comthieme-connect.comnih.govresearchgate.net |

| Cimicifugic acid B | 11.4 chemfaces.comthieme-connect.comnih.govresearchgate.net |

| Cimicifugic acid E | Very weak inhibitor chemfaces.comthieme-connect.comnih.govresearchgate.net |

| Cimicifugic acid F | 18 chemfaces.comthieme-connect.comnih.govresearchgate.net |

| Fukinolic acid | 0.23 chemfaces.comthieme-connect.comnih.gov |

| Caffeic acid | 93 chemfaces.comthieme-connect.comnih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

While direct studies on this compound's effect on specific pro-inflammatory cytokines are part of broader research on Cimicifuga extracts, the findings suggest a modulatory role. Extracts from Cimicifugae Rhizoma, which contain cimicifugic acids, have been shown to inhibit the production of inflammatory cytokines like IL-6, TNF-α, and IL-1β. nih.govmdpi.com For instance, isoferulic acid, a related compound, has been demonstrated to reduce the release of these cytokines in cell models of inflammation. mdpi.com Furthermore, some studies indicate that caffeic acid derivatives can inhibit the NF-κB pathway, a key regulator of pro-inflammatory gene expression, which in turn reduces the levels of cytokines such as IL-6. rhhz.net Although direct evidence for this compound is still emerging, the activity of the extracts and related compounds points towards its potential to modulate these critical inflammatory mediators.

Impact on Cellular Signaling Pathways (e.g., NF-κB, JAK/STAT3, TLR4, PI3K-Akt)

In vitro studies have indicated that this compound may influence several key cellular signaling pathways involved in inflammation and cellular regulation. Research suggests that certain phenolic acids, including cimicifugic acid, are capable of modulating the PI3K/Akt signaling cascade. springermedizin.ded-nb.info There is also evidence pointing to the modulation of the Jak2/STAT3 pathway. springermedizin.de

Extracts from Cimicifugae Rhizoma, which contains cimicifugic acids, have been shown to affect pathways regulated by nuclear factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4). Studies on aqueous extracts of Cimicifuga dahurica have demonstrated that the extract's activity is dependent on TLR4-MyD88-TAK1-NF-κB signal transduction. researchgate.netresearchgate.net Furthermore, research on Cimicifugae Rhizoma extracts has shown a downregulation of NF-κB phosphorylation. researchgate.net Components of the rhizome are also reported to co-regulate the IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK pathways, which are linked to PI3K-Akt signaling. nih.gov

Influence on Macrophage Polarization in Cellular Co-culture Systems

The influence of cimicifugic acid-containing extracts on macrophage polarization has been explored in cellular co-culture models. An aqueous extract of Cimicifuga dahurica was observed to significantly promote the polarization of M2 macrophages towards an M1 phenotype. researchgate.netresearchgate.net This shift in macrophage polarization was found to be dependent on the TLR4-MyD88-TAK1-NF-κB signaling pathway. researchgate.netresearchgate.net This activity highlights a potential mechanism for modulating immune responses at a cellular level.

Antiviral Activity Studies

Investigations into the antiviral properties of this compound have yielded specific findings against certain viral pathogens in laboratory settings.

Bioassay-guided purification of aqueous extracts from the rhizome of Cimicifuga heracleifolia identified this compound as an active compound against human Enterovirus A71 (EV-A71). researchgate.netkuleuven.benih.gov EV-A71 is known to cause a range of diseases, including hand-foot-and-mouth disease. researchgate.netkuleuven.benih.gov The identification of this compound as a specific anti-EV-A71 agent underscores its potential in antiviral research. researchgate.net

Enzyme Inhibitory Activities

This compound has been evaluated for its ability to inhibit various enzymes, with notable activity observed against hyaluronidase (B3051955) and cytochrome P450 isozymes.

Studies have demonstrated that this compound possesses strong hyaluronidase inhibitory activity. acs.orgacs.org Its potency was found to be greater than that of rosmarinic acid, a known hyaluronidase inhibitor used as a positive control in these assays. acs.orgacs.orgfigshare.comchemfaces.com Hyaluronidase is an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix.

In vitro research has shown that this compound is a potent inhibitor of several cytochrome P450 (CYP) isozymes, which are crucial for drug metabolism. nih.govingentaconnect.comthieme-connect.com It strongly inhibits CYP1A2, CYP2D6, CYP2C9, and CYP3A4. nih.govingentaconnect.commdpi.com The median inhibitory concentrations (IC₅₀) for these enzymes were found to be in the low micromolar range, from 1.8 to 12.6 μM. nih.govingentaconnect.com The inhibition of CYP1A2 was particularly noteworthy, occurring at very low concentrations. nih.gov These findings suggest that this compound can significantly impact the activity of these key metabolic enzymes in in vitro systems. nih.govthieme-connect.com

Table 1: In vitro Inhibition of Human Cytochrome P450 Isozymes by this compound

This table summarizes the median inhibitory concentration (IC₅₀) values for this compound against four major CYP450 isozymes. Data is derived from in vitro studies using human liver microsomes.

| CYP Isozyme | This compound IC₅₀ (µM) |

| CYP1A2 | 1.8 - 7.2 |

| CYP2D6 | 1.8 - 12.6 |

| CYP2C9 | 1.8 - 12.6 |

| CYP3A4 | 1.8 - 12.6 |

| Data sourced from studies on black cohosh extracts and their constituents. nih.govingentaconnect.com |

Hyaluronidase Inhibitory Potential

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (in vitro)

This compound has demonstrated notable antiproliferative and cytotoxic activities against various cancer cell lines in preclinical in vitro studies. Research has established its potential as an antitumor agent, particularly in colon cancer.

Studies involving extracts from Cimicifuga heracleifolia rhizomes identified this compound as one of the active cytotoxic constituents. nih.gov Its activity against the human colon cancer cell line HCT116 has been confirmed, showing a dose-dependent cytotoxic effect at concentrations ranging from 2.5 to 40 μM. nih.gov Further investigations have corroborated the antiproliferative effects of this compound on HCT116 cells. mdpi.comncats.io

While this compound has shown clear antitumor effects, it is worth noting that other related compounds from Cimicifuga species may exhibit different activities. For instance, fukinolic acid and cimicifugic acid G have been observed to increase cell proliferation in MCF-7 breast cancer cells. researchgate.net This highlights the structural specificity of these compounds in their biological actions.

A key mechanism underlying the cytotoxic effects of this compound is the induction of apoptosis, or programmed cell death. In studies on the human colon cancer cell line HCT116, treatment with this compound led to an increased expression of cleaved poly ADP ribose polymerase (PARP), a critical marker of apoptosis. nih.gov This indicates that this compound can trigger the apoptotic cascade in these cancer cells.

The apoptotic effect of this compound appears to be a common feature among certain caffeic acid derivatives isolated from Cimicifuga heracleifolia. nih.gov This suggests a shared mechanism of action for this class of compounds in inducing cancer cell death.

Induction of Apoptosis in Specific Neoplastic Cell Lines

Neurotransmitter System Interactions (Mechanistic Studies)

Initial studies had suggested that cimicifugic acids might be responsible for the serotonergic activity observed in extracts of Cimicifuga racemosa (black cohosh). nih.govndnr.com This was based on the observation that compounds within Actaea (formerly Cimicifuga) species could competitively bind to various serotonin (B10506) receptors. ndnr.com Some reports even listed cimicifugic acids A, B, and F as among the most strongly serotonergic compounds in the plant. ndnr.com

However, more recent and detailed investigations have challenged this initial hypothesis. A 5-HT₇ bioassay-guided fractionation of C. racemosa extracts revealed that while the extract as a whole exhibited serotonergic activity, the purified cimicifugic acids themselves were not active. nih.govresearchgate.net The serotonergic effects were instead attributed to the presence of other compounds, such as N(omega)-methylserotonin. nih.govresearchgate.net Therefore, current evidence indicates that this compound is not directly responsible for the serotonergic activity of black cohosh extracts. nih.govresearchgate.net

Other Preclinical Pharmacological Potentials

While direct studies on the renoprotective effects of this compound are not extensively documented, research on related compounds and extracts from Cimicifuga species suggests a potential for such activity. For example, isoferulic acid, a structurally related compound, has been shown to inhibit oxidative stress and apoptosis in mouse podocyte cells, indicating a renoprotective role. mdpi.com Given that this compound is a derivative of isoferulic acid, it is plausible that it may share similar protective effects on kidney cells. However, further research is required to specifically evaluate the renoprotective potential of this compound in in vitro models.

Structure Activity Relationship Sar Profiling

Identification of Key Structural Moieties for Biological Efficacy

The bioactivity of cimicifugic acid A and related compounds is not attributed to a single functional group but rather to the synergistic interplay of several structural moieties. These include the position of hydroxyl groups on the aromatic rings, the presence of an ortho-dihydroxy (catechol) group, and the nature of lipophilic residues.

The number and location of hydroxyl (-OH) groups on the aromatic rings of this compound are critical determinants of its biological effects, including its antioxidant, anti-inflammatory, and enzyme inhibitory activities. researchgate.netatamanchemicals.com The hydroxyl groups on the benzene (B151609) ring and the unsaturated bond of its ethylenic side chain are key sites for interaction with reactive oxygen species (ROS), forming the basis of its antioxidant properties. atamanchemicals.com

Research indicates that the p-hydroxy group on the benzene ring may play a significant role in the therapeutic effects of this compound. nih.gov The position of these hydroxyl groups can influence the molecule's ability to donate a hydrogen atom, a key mechanism in radical scavenging. Studies on various hydroxycinnamic acids have shown that their biological activity is dependent on the substitution pattern of the aromatic moiety. atamanchemicals.com For instance, the introduction of additional hydroxyl groups generally enhances the reducing properties of cinnamic acid derivatives. researchgate.net

A particularly important structural feature for the biological efficacy of this compound is the presence of an ortho-dihydroxy, or catechol, group on one of its aromatic rings. This moiety is a prerequisite for a variety of biological activities, most notably the inhibition of enzymes like human neutrophil elastase. ingentaconnect.com

The ortho-dihydroxy groups are crucial for forming a network of hydrogen bonds within the active sites of target enzymes. ingentaconnect.com For example, in the case of human neutrophil elastase, the two o-dihydroxy groups of the caffeate residue can anchor the inhibitor within the active site through hydrogen bonding. researchgate.net The importance of this catechol structure is highlighted by the significantly reduced activity of analogues lacking it, such as cimicifugic acid F. ingentaconnect.com Studies have shown that cimicifugic acids A, B, and C, which are esters of fukiic acid (3',4'-dihydroxybenzyl tartaric acid), exhibit more potent inhibitory activity against collagenolytic enzymes compared to cimicifugic acids D, E, and F, which are esters of pscidic acid (4'-hydroxybenzyl tartaric acid) and lack the catechol group. researchgate.net This underscores the critical role of the ortho-dihydroxy arrangement for potent enzyme inhibition.

The combination of hydrophilic features, such as hydroxyl groups, with a lipophilic residue is another key aspect of the SAR of this compound. This lipophilic character is essential for optimal binding within the active sites of certain enzymes. ingentaconnect.com

Influence of Ortho-Dihydroxy Groups

Ligand Docking and Computational Chemistry for Binding Predictions

Ligand docking and computational chemistry have provided significant insights into the binding modes of this compound with various biological targets, helping to rationalize its observed biological activities. These in silico approaches predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.

Molecular docking studies have been employed to investigate the interaction of this compound with several proteins, including:

Human Neutrophil Elastase (HNE): Docking calculations predict that this compound binds to the active site of HNE, with its fukiic acid residue playing a key role. The aromatic o-dihydroxy groups form hydrogen bonds, and one of the aromatic rings interacts with the hydrophobic S1 specificity pocket. ingentaconnect.com

Glycogen Synthase Kinase 3 Beta (GSK3β): In silico studies have shown that this compound can dock into the active site of GSK3β. The predicted glide score for cimicifugic acid was -8.28 kcal/mol, indicating a strong binding affinity. innovareacademics.ininnovareacademics.in The interaction involves the formation of four hydrogen bonds. innovareacademics.in

Estrogen Receptors (ERα and ERβ): Molecular docking studies have suggested that this compound may bind to both ERα and ERβ, potentially acting as a selective estrogen receptor modulator. vt.edu

Human Epidermal Growth Factor Receptor 2 (HER2): Docking analyses have shown that cimicifugic acid can interact with the HER2 receptor through π-stacking, hydrogen bonds, and charge interactions. researchgate.net

Aromatase: Computational studies have explored the potential of this compound as an aromatase inhibitor, with a calculated docking score of -72.22. nih.gov

These computational predictions, while not a substitute for experimental validation, provide a valuable framework for understanding the molecular basis of this compound's bioactivity and for guiding the design of new derivatives with enhanced or more specific activities.

Comparative Analysis of this compound and its Analogues

Comparing the biological activities of this compound with its naturally occurring analogues provides further evidence for the key structural features governing its efficacy. These comparisons highlight the subtle yet significant effects of minor structural modifications.

| Compound | Key Structural Difference from this compound | Observed Activity Difference | Reference(s) |

| Fukinolic Acid | Lacks the methyl group on one of the hydroxyls of the caffeoyl moiety (i.e., it is a caffeoyl ester of fukiic acid). | Often shows comparable or sometimes more potent activity. For example, it is a more potent inhibitor of neutrophil elastase (IC50 of 0.23 µmol/L vs. 2.2 µmol/L for this compound). | chemfaces.com |

| Cimicifugic Acid B | Isomeric with this compound, being the isoferuloyl ester of fukiic acid. | Generally shows similar but sometimes slightly different activity profiles. For neutrophil elastase inhibition, it is less potent than this compound (IC50 of 11.4 µmol/L). | chemfaces.com |

| Cimicifugic Acid F | Lacks the catechol moiety (it is an ester of pscidic acid). | Significantly less active in assays where the catechol group is important, such as neutrophil elastase inhibition (IC50 of 18 µmol/L). | chemfaces.com |

| Caffeic Acid | Represents the core hydroxycinnamic acid moiety without the fukiic acid ester. | Shows much weaker inhibitory activity against enzymes like neutrophil elastase (IC50 of 93 µmol/L) compared to this compound. | chemfaces.com |

Advanced Analytical Methodologies for Research and Quality Control

Quantitative Analysis of Cimicifugic Acid A in Complex Matrices

The accurate quantification of this compound, particularly within intricate biological and botanical samples, is fundamental for quality control and pharmacological research. High-Performance Liquid Chromatography (HPLC) has emerged as a primary tool for this purpose.

HPLC-Based Quantification Methodologies

HPLC methods, often coupled with Diode Array Detection (DAD), have been developed for the simultaneous quantification of this compound and other related phenolic compounds. nih.govmdpi.com These methods provide the necessary resolution and sensitivity to separate and measure individual components within a complex extract. For instance, a typical HPLC analysis might utilize a C18 reversed-phase column with a gradient elution system. nih.govmdpi.com One such system could involve a mobile phase consisting of aqueous acetic acid and acetonitrile, with detection optimized at a wavelength of 320 nm to achieve maximum absorbance for a range of polyphenols, including this compound. nih.gov

A study focusing on the quantification of hydroxycinnamic acid derivatives in Cimicifuga racemosa extracts successfully used an automated HPLC method development system to optimize the separation of a complex mixture of these compounds. researchgate.net The identification of this compound in these analyses is confirmed by comparing its retention time and UV-visible spectrum with that of an authentic standard. nih.govresearchgate.net Research has reported the successful quantification of this compound alongside other related compounds like fukinolic acid and cimicifugic acid B in various Actaea species. nih.gov

Below is a table summarizing typical parameters for HPLC-based quantification of this compound:

| Parameter | Typical Value/Condition | Source |

| Column | C18 Reversed-Phase | nih.govresearchgate.net |

| Mobile Phase | Gradient of aqueous acetic acid and acetonitrile/methanol (B129727) | nih.govresearchgate.net |

| Detection | Diode Array Detector (DAD) at 320 nm | nih.gov |

| Identification | Comparison of retention time and UV spectrum with standard | nih.govresearchgate.net |

Challenges in Quantification of Phenolic Acid Components

The quantification of phenolic acids like this compound is not without its challenges. The chemical complexity of plant extracts, containing numerous structurally similar compounds, can lead to co-elution and overlapping peaks in chromatograms, making accurate quantification difficult. researchgate.net Furthermore, the stability of polyphenols can be a concern; they may be susceptible to degradation through hydrolysis or oxidation, especially at elevated temperatures or humidity, which can affect the accuracy of quantitative results. researchgate.net

Another significant challenge arises from the strong association that can occur between acidic compounds like this compound and basic alkaloids present in the same extract. researchgate.netnih.gov These acid-base complexes can complicate separation and quantification. researchgate.netnih.gov To address this, specialized techniques such as pH zone-refining counter-current chromatography (pHZR-CCC) have been developed to dissociate these complexes, allowing for more effective separation and subsequent analysis. researchgate.netnih.gov

Metabolomic Profiling of this compound and its Metabolites in Biological Systems

Understanding the metabolic fate of this compound is crucial for elucidating its biological activity. Metabolomic studies, particularly in preclinical models, provide valuable insights into its absorption, distribution, metabolism, and excretion.

Identification in Preclinical Plasma Samples (e.g., Rat Plasma)

The identification of this compound and its metabolites in biological fluids like rat plasma is a key step in pharmacokinetic studies. Following oral administration of plant extracts containing this compound, plasma samples can be analyzed to track the compound and its metabolic products over time. mdpi.comthegoodscentscompany.com Studies have successfully identified numerous components from Cimicifugae Rhizoma extract in rat plasma, providing a comprehensive picture of the compounds that are absorbed into the bloodstream. mdpi.com One study identified a total of 39 components in rat plasma after administration of a Cimicifugae Rhizoma extract. mdpi.com This type of analysis helps to distinguish between the parent compounds and their metabolites, offering clues about the biotransformation pathways involved. mdpi.com

UPLC/Q-TOF-MS and UPLC-MS/MS for Metabolite Identification

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a powerful analytical platform for metabolite identification. oaji.netdoi.org This technique offers high resolution, sensitivity, and mass accuracy, which are essential for characterizing the chemical composition of complex biological samples. doi.orgacs.org UPLC-Q-TOF-MS/MS allows for the fragmentation of parent ions, providing structural information that aids in the tentative identification of metabolites, even when authentic standards are not available. researchgate.netoaji.net

In a typical UPLC-Q-TOF-MS analysis, compounds are separated on a sub-2-µm particle column, providing rapid and efficient separations. doi.orgmdpi.com The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of compounds. mdpi.com For instance, this compound has been tentatively identified in plant extracts using UPLC-Q-TOF-MS by matching its molecular ion and fragmentation pattern with known data. mdpi.com One study reported a molecular ion at m/z 371.1129 for a compound tentatively identified as a cimicifugic acid. mdpi.com

The following table outlines a representative UPLC/Q-TOF-MS method for metabolite profiling:

| Parameter | Typical Value/Condition | Source |

| Chromatography | UPLC with C18 column (e.g., 1.8 µm particle size) | doi.orgmdpi.com |

| Mobile Phase | Gradient of aqueous acetic or formic acid and acetonitrile | doi.orgmdpi.com |

| Mass Spectrometry | Q-TOF-MS with ESI source (positive and negative modes) | mdpi.com |

| Identification | Matching retention time, accurate mass, and MS/MS fragments | researchgate.netdoi.org |

Development of Dereplication Methods Using LC-MS

Dereplication is a critical process in natural products research that aims to rapidly identify known compounds in a crude extract, thereby avoiding the time-consuming process of re-isolating them. frontiersin.org Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for these dereplication strategies. researchgate.netfrontiersin.org

By comparing the LC retention times and mass spectral data (including accurate mass and fragmentation patterns) of compounds in an extract with databases of known natural products, researchers can quickly identify previously characterized molecules. frontiersin.orgnih.gov This approach has been successfully applied to the analysis of Cimicifuga racemosa extracts, leading to the identification of not only this compound but also other related phenolic acids and even nitrogen-containing metabolites. researchgate.netresearchgate.netnih.gov A sensitive LC-MS dereplication method was instrumental in identifying Nω-methylserotonin as the serotonergic active principle in black cohosh, a discovery that was possible after separating it from associated cimicifugic acids. researchgate.netnih.gov This highlights the power of combining advanced separation techniques with high-resolution mass spectrometry for the comprehensive chemical profiling of complex natural extracts. researchgate.netnih.gov

Future Directions and Research Gaps

In-depth Elucidation of Uncharted Biosynthetic Pathways

While significant strides have been made in understanding the biosynthesis of cimicifugic acids, the complete pathway, particularly for cimicifugic acid A, remains to be fully elucidated. nih.govresearchgate.net Current knowledge suggests that the biosynthesis involves the esterification of a hydroxycinnamic acid derivative with a benzyltartaric acid moiety. researchgate.net The formation of the benzyltartaric acid portion itself is an area requiring further investigation. researchgate.net

Recent research has identified a key enzyme, hydroxycinnamoyl-CoA:piscidic acid hydroxycinnamoyltransferase (ArHPT1), also known as cimicifugic acid synthase (CAS), from Actaea racemosa. researchgate.netscispace.com This enzyme facilitates the transfer of a hydroxycinnamic acid moiety from a hydroxycinnamoyl-CoA to piscidic acid, a crucial step in the formation of several cimicifugic acids. researchgate.netscispace.comresearchgate.net Specifically, ArHPT1 can utilize various hydroxycinnamoyl-CoA thioesters as substrates, including p-coumaroyl-CoA, caffeoyl-CoA, feruloyl-CoA, and sinapoyl-CoA, to produce a range of cimicifugic acids. researchgate.net The biosynthesis of fukinolic acid, a related compound, has been shown to involve the conjugation of tyrosine with acetic acid or acetyl-CoA to form piscidic acid, which then condenses with a cinnamic acid derivative derived from phenylalanine. nih.gov

However, the specific enzymes and intermediate steps leading to the formation of the fukiic acid and piscidic acid precursors of this compound are not entirely clear. nih.govresearchgate.net Future research should focus on identifying and characterizing the enzymes responsible for these upstream steps. This could involve techniques such as transcriptome mining and in vitro enzymatic assays to identify missing enzymes in the pathway. researchgate.net A deeper understanding of the genetic and enzymatic regulation of the entire biosynthetic pathway will be crucial for any future efforts in metabolic engineering to enhance the production of this compound.

Comprehensive Molecular Target Identification and Pathway Mapping

The precise molecular targets and the full spectrum of signaling pathways modulated by this compound are not yet comprehensively understood. While some studies have investigated the broader effects of Cimicifuga extracts, which contain a mixture of compounds including cimicifugic acids, specific data for this compound is limited. nih.govrhhz.net

Research has indicated that cimicifugic acids, as a class, may possess anti-inflammatory and collagenase-inhibiting activities. frontiersin.orgresearchgate.net For instance, fukinolic acid and cimicifugic acids A-F have been shown to inhibit collagenases. researchgate.net Furthermore, studies on extracts of Cimicifuga species have pointed towards several potential mechanisms of action, including modulation of serotonergic pathways and anti-inflammatory effects through the inhibition of NF-κB. nih.govrhhz.net A recent study on Cimicifuga dahurica extract suggested that cimicifugic acid B might interact with Toll-like receptor 4 (TLR4). nih.gov

However, direct evidence pinpointing the specific molecular targets of this compound and mapping its downstream signaling cascades is lacking. Future research should employ a systems biology approach to identify these targets. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational molecular docking studies could be utilized to identify direct binding partners of this compound. Once potential targets are identified, further in vitro and in vivo studies will be necessary to validate these interactions and elucidate the subsequent effects on cellular pathways. This will provide a more complete picture of the pharmacological actions of this compound.

Development of Novel Synthetic Analogues with Enhanced Specificity

The development of synthetic analogues of this compound presents a promising avenue for creating compounds with improved pharmacological properties. While the total synthesis of cimicifugic acid L has been reported, the synthesis of other cimicifugic acids, including this compound, and the systematic development of analogues remain largely unexplored areas. researchgate.netorcid.org

The synthesis of (+)-piscidic acid, a key precursor, has been achieved, providing a foundation for the synthesis of various cimicifugic acids. researchgate.net The structural complexity of this compound, with its multiple chiral centers and ester linkage, presents a synthetic challenge. However, a successful synthetic strategy would open the door to structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, such as the hydroxycinnamic acid moiety or the benzyltartaric acid core, it would be possible to identify key structural features responsible for its biological activity.

The goal of developing synthetic analogues would be to enhance specificity for particular molecular targets, thereby potentially increasing therapeutic efficacy and reducing off-target effects. For example, if a specific receptor or enzyme is identified as a primary target, analogues could be designed to have a higher binding affinity for that target. This would require a close interplay between synthetic chemistry and pharmacological testing to guide the design and evaluation of new compounds.

Establishment of Robust Activity Markers for Research Standardization

To ensure the consistency and reproducibility of research on this compound and Cimicifuga extracts, the establishment of robust activity markers is essential. Currently, the standardization of Cimicifuga extracts often relies on the quantification of triterpene glycosides, such as 27-deoxyactein (B190949) (also known as actein), or phenolic compounds. google.comresearchgate.netmdpi.com While these compounds are characteristic of the genus, they may not directly correlate with all the biological activities attributed to the extracts, especially those related to cimicifugic acids.

For instance, while some methods have been developed for the quantitative analysis of compounds like formononetin (B1673546) and isoferulic acid, specific and validated methods for the routine quantification of this compound as a marker for standardization are needed. researchgate.net The development of such methods, likely utilizing techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), would allow for the accurate measurement of this compound content in raw materials and extracts. nih.govdoi.org

Furthermore, beyond chemical markers, the development of bioactivity markers would be highly valuable. This would involve identifying a specific and measurable biological response that is directly and dose-dependently influenced by this compound. This could be, for example, the inhibition of a particular enzyme or the modulation of a specific signaling pathway. Establishing such a bioactivity marker would provide a more functionally relevant measure of the potency and quality of Cimicifuga preparations in research settings.

Integration of Omics Technologies for Systems-Level Understanding

A systems-level understanding of the biological effects of this compound can be achieved through the integration of various "omics" technologies. humanspecificresearch.orgfrontiersin.orgmdpi.com These approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by this compound in biological systems. humanspecificresearch.orgfrontiersin.org

Transcriptomics, for example, can reveal changes in gene expression patterns in response to treatment with this compound, offering insights into the cellular pathways that are affected. humanspecificresearch.org Proteomics can identify changes in the protein landscape, including post-translational modifications, which can provide a more direct link to cellular function. humanspecificresearch.org Metabolomics can be used to analyze the global changes in small-molecule metabolites, providing a snapshot of the metabolic state of the cell or organism. humanspecificresearch.org

By integrating data from these different omics platforms, researchers can construct detailed molecular networks and pathways that are modulated by this compound. frontiersin.orgmdpi.com This systems biology approach can help to identify novel molecular targets, uncover unexpected mechanisms of action, and generate new hypotheses for further investigation. frontiersin.org For instance, combining metabolomics with DNA barcoding has been used to differentiate between Cimicifuga species and identify discriminatory quality markers. doi.org A similar integrated approach focused on this compound could significantly advance our understanding of its pharmacological properties and guide future research.

Q & A

Q. What is the chemical structure of Cimicifugic Acid A, and how does it relate to its nomenclature?

this compound (CA-A) is a hydroxycinnamic acid ester composed of fukiic acid (a glycolated 3,4-dihydroxybenzyltartaric acid) and caffeic acid . Its nomenclature follows a systematic convention: the first letter denotes the hydroxycinnamic acid (e.g., "K" for caffeic acid), and the second letter refers to the tartaric acid derivative (e.g., "K" for fukiic acid). This structure-based classification helps differentiate it from other congeners (e.g., CA-B, CA-F) .

Q. Which plant species are primary sources of this compound, and how can its presence be validated?

CA-A is predominantly isolated from Actaea species (e.g., A. racemosa, A. dahurica) and Petasites japonicus. Validating its presence requires HPLC-UV profiling combined with mass spectrometry (MRM mode) . For example, A. pachypodum and A. racemosus exhibit strong UV peaks for CA-A, while A. foetida shows lower intensity .

Q. What extraction methodologies optimize the yield of this compound from plant material?

A methanol:water (60:40 v/v) solvent system at 90°C with 0.25–0.425 mm particle size achieves optimal extraction efficiency. Two sequential extraction cycles recover ~92% of hydroxycinnamic acid esters, including CA-A. Total phenol content can be quantified via gallic acid equivalents (GAE) .

Advanced Research Questions

Q. How do structural modifications in this compound influence its bioactivity?

The caffeoyl moiety in CA-A is critical for antiviral activity (e.g., inhibition of EV-A71 enterovirus replication, IC50 = 47.5 nM). Methylation of hydroxyl groups reduces potency, as seen in inactive derivatives like CA-B. Computational docking studies reveal that CA-A binds viral helicase ATP sites with free energies of -143.5 kJ/mol, suggesting steric and electronic complementarity .

Q. How can contradictory cytotoxicity data for this compound be reconciled across studies?

Discrepancies arise from cell line specificity and concentration thresholds . For example:

- HCT116 colon cancer cells : CA-A shows anti-proliferative effects (IC50 = 15.38 µM) via PARP cleavage .

- MCF-7 breast cancer cells : CA-A stimulates proliferation at 10 µM but induces cytotoxicity at 30 µM .

- Hep-G2 liver carcinoma cells : No cytotoxicity below 50 µg/mL (~0.12 µM), but 89–100% mortality at 100 µg/mL . Methodological standardization (e.g., assay duration, serum conditions) is essential for cross-study comparisons.

Q. What enzymatic inhibition mechanisms are associated with this compound?

CA-A inhibits α-amylase (IC50 = 24.1 µM) and carboxypeptidase A (IC50 = 198 µM) more potently than controls like acarbose. This allelopathic activity likely disrupts nutrient absorption in competing organisms. Kinetic studies suggest competitive inhibition via binding to catalytic residues .

Q. How does this compound modulate oxidative stress and estrogenic pathways?

CA-A scavenges DPPH radicals (IC50 = 21.9 µM) and reduces ROS-induced DNA damage. Estrogenic effects are cell-context-dependent: CA-A stimulates MCF-7 proliferation (1.14-fold at 10 µM) but lacks activity in other models, possibly due to selective ERβ binding .

Methodological Challenges & Recommendations

Q. What analytical strategies distinguish this compound from co-occurring isomers in plant extracts?

Q. How can computational tools predict the pharmacokinetics of this compound?

Molecular dynamics simulations reveal CA-A’s low oral bioavailability due to high hydrophilicity (logP = -1.2). CYP450 inhibition assays (IC50 = 7.2–9.7 µM for CYP1A2/2D6) suggest potential drug-drug interactions. ADMET predictors like SwissADME should incorporate these experimental data .

Q. What in vivo models are suitable for studying this compound’s vasoactive effects?

Rat aortic strip assays show CA-A induces vasorelaxation (0.3 mM) via inhibition of Ca<sup>2+</sup> influx through receptor-operated channels. Contrasting effects (e.g., CA-C’s vasoconstriction) highlight the need for structure-activity relationship (SAR) studies using isogenic vascular models .

Data Contradictions & Resolution

Q. Why do studies report divergent antioxidant capacities for this compound?

Variability stems from assay choice :

Q. How can species-specific differences in this compound biosynthesis be leveraged for quality control?

A. racemosus contains higher CA-A levels than A. dahurica. Metabolomic fingerprinting using PCA of UV/HPLC-MS data discriminates species, ensuring botanical authenticity in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.